molecular formula C5H13NO4 B3343418 1-Amino-1-deoxy-D-ribitol CAS No. 527-47-9

1-Amino-1-deoxy-D-ribitol

Cat. No.: B3343418
CAS No.: 527-47-9
M. Wt: 151.16 g/mol
InChI Key: RNHXWPCUJTZBAR-LMVFSUKVSA-N
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Description

1-Amino-1-deoxy-D-ribitol is a derivative of ribitol, a five-carbon sugar alcohol. This compound is characterized by the substitution of an amino group at the first carbon position, replacing the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reduction of ribose to ribitol, followed by the conversion of ribitol to 1-amino-1-deoxy-D-ribitol using reagents such as ammonia or amines under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves enzymatic conversion processes. Enzymes such as ribose reductase and aminotransferases are employed to catalyze the conversion of ribose to ribitol and subsequently to this compound. These processes are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-deoxy-D-ribitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1-deoxy-D-ribitol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a biomarker.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-1-deoxy-D-ribitol involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The amino group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHXWPCUJTZBAR-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](CO)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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